molecular formula C14H8N4O4S B14378571 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole CAS No. 88203-21-8

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B14378571
CAS No.: 88203-21-8
M. Wt: 328.30 g/mol
InChI Key: UKCUTFXQIFTHLG-UHFFFAOYSA-N
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Description

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is an organic compound with the molecular formula C16H8N4O4S2. It is characterized by the presence of two nitrophenyl groups attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole typically involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl groups. These interactions can lead to the inhibition or activation of biological pathways .

Comparison with Similar Compounds

  • 2,5-Bis(4-chlorophenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
  • 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole

Comparison: Compared to its analogs, 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it particularly useful in applications requiring strong electron-withdrawing groups .

Properties

IUPAC Name

2,5-bis(4-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O4S/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCUTFXQIFTHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521656
Record name 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88203-21-8
Record name 2,5-Bis(4-nitrophenyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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